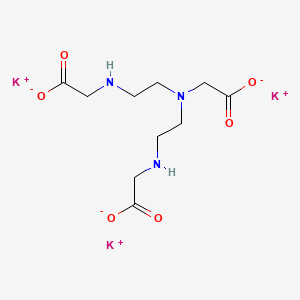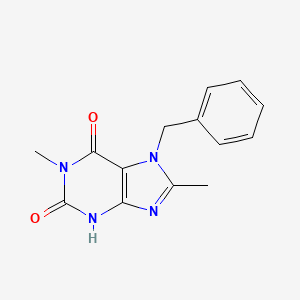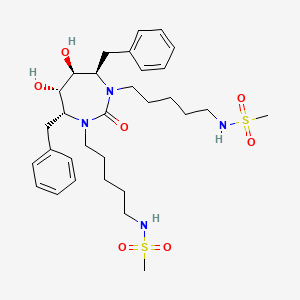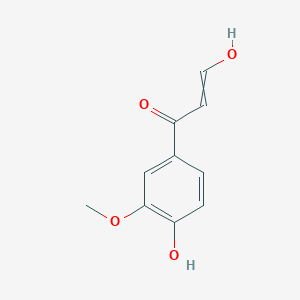
2-(Decanoyloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Decanoyloxy)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid core with a decanoyloxy substituent at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Decanoyloxy)benzoic acid typically involves the esterification of salicylic acid with decanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(Decanoyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products:
Oxidation: Formation of decanoic acid and benzoic acid derivatives.
Reduction: Formation of 2-(Decanoyloxy)benzyl alcohol.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives of this compound.
Scientific Research Applications
2-(Decanoyloxy)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and as a precursor for the synthesis of other functional materials.
Mechanism of Action
The mechanism of action of 2-(Decanoyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release salicylic acid and decanoic acid, which may exert biological effects. Salicylic acid is known for its anti-inflammatory and analgesic properties, while decanoic acid has antimicrobial activity. The combined effects of these metabolites contribute to the overall biological activity of the compound.
Comparison with Similar Compounds
Salicylic Acid: A precursor in the synthesis of 2-(Decanoyloxy)benzoic acid, known for its anti-inflammatory properties.
Decanoic Acid: A fatty acid with antimicrobial properties.
2-(Octanoyloxy)benzoic Acid: Similar structure with an octanoyloxy group instead of a decanoyloxy group.
Uniqueness: this compound is unique due to the presence of both an aromatic carboxylic acid and a long-chain fatty acid ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
181381-62-4 |
|---|---|
Molecular Formula |
C17H24O4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-decanoyloxybenzoic acid |
InChI |
InChI=1S/C17H24O4/c1-2-3-4-5-6-7-8-13-16(18)21-15-12-10-9-11-14(15)17(19)20/h9-12H,2-8,13H2,1H3,(H,19,20) |
InChI Key |
GZFRVDZZXXKIGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)

![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)




![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)



